Pent-3-yn-1-amine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
pent-3-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-2-3-4-5-6;/h4-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBILJVWKVSKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70767491 | |
| Record name | Pent-3-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70767491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124618-80-0 | |
| Record name | Pent-3-yn-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70767491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Internal Alkyne Moiety
The carbon-carbon triple bond in Pent-3-yn-1-amine hydrochloride is a site of rich chemical reactivity, participating in a variety of addition, cycloaddition, and metal-catalyzed reactions.
Alkyne Addition Reactions
Alkynes, including internal ones like that in this compound, readily undergo addition reactions where the π-bonds are broken and new single bonds are formed. masterorganicchemistry.com Due to the presence of two π-bonds, these additions can occur once to yield an alkene, or twice to form a fully saturated alkane. masterorganicchemistry.combyjus.com
Common addition reactions for alkynes include:
Hydrogenation: In the presence of catalysts like platinum, palladium, or nickel, alkynes react with dihydrogen to first form alkenes and then alkanes. byjus.com Specialized catalysts, such as Lindlar's catalyst, can be employed to selectively stop the reaction at the alkene stage. msu.edu
Halogenation: Alkynes react with halogens such as bromine or chlorine to form dihaloalkenes and subsequently tetrahaloalkanes. byjus.comlibretexts.org The reaction with a bromine solution is often used as a chemical test for unsaturation. byjus.compressbooks.pub
Hydrohalogenation: The addition of hydrogen halides (HX) to alkynes follows Markovnikov's rule, leading to the formation of geminal dihalides when two equivalents of HX are used. libretexts.orglibretexts.org The reaction proceeds through a vinyl cation intermediate. libretexts.orglibretexts.org In the presence of peroxides, the addition of HBr proceeds via an anti-Markovnikov mechanism. libretexts.org
Hydration: Acid-catalyzed hydration of alkynes yields an enol intermediate, which then tautomerizes to a more stable ketone. msu.edulibretexts.org For internal alkynes, this reaction can lead to a mixture of two isomeric ketones if the alkyne is unsymmetrical. msu.edu
It is noteworthy that electrophilic additions to alkynes are generally slower than to alkenes, despite being more exothermic. msu.edulibretexts.org
Cycloaddition Reactions, including Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)
The internal alkyne of this compound can participate in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". wikipedia.orgchemeurope.com This reaction involves the coupling of an alkyne with an azide (B81097) to form a 1,2,3-triazole ring. wikipedia.orgchemeurope.comorganic-chemistry.org
The thermal Huisgen cycloaddition often requires high temperatures and can produce a mixture of regioisomers with unsymmetrical alkynes. wikipedia.orgijrpc.comorganic-chemistry.org However, the development of metal catalysts, particularly copper(I) and ruthenium, has significantly enhanced the reaction's utility. wikipedia.orgijrpc.comorganic-chemistry.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly popular variant, often referred to as a "click reaction," is specific for terminal alkynes and yields the 1,4-disubstituted triazole regioisomer exclusively. wikipedia.orgchemeurope.comorganic-chemistry.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysts can facilitate the reaction with both terminal and internal alkynes, leading to the formation of 1,5-disubstituted or fully substituted triazoles, respectively. wikipedia.orgorganic-chemistry.orgnih.gov
| Catalyst | Alkyne Type | Product Regiochemistry |
|---|---|---|
| Copper(I) | Terminal | 1,4-disubstituted triazole |
| Ruthenium | Terminal | 1,5-disubstituted triazole |
| Ruthenium | Internal | Fully substituted triazole |
In the context of click chemistry, terminal alkynes are generally more reactive than internal alkynes. The copper(I)-catalyzed version of the Huisgen cycloaddition is highly efficient with terminal alkynes but does not typically work with internal alkynes. wikipedia.orgnih.gov The higher acidity of the terminal alkyne's C-H bond facilitates the formation of a copper acetylide intermediate, which is a key step in the catalytic cycle. nih.govalfa-chemistry.com
For internal alkynes, such as the one in this compound, ruthenium-based catalysts are necessary to achieve efficient cycloaddition with azides. wikipedia.orgorganic-chemistry.orgnih.gov This difference in reactivity allows for selective chemical modifications in molecules containing both terminal and internal alkynes.
Metal-Catalyzed Transformations Involving the Alkyne
The internal alkyne moiety can undergo a variety of other transformations catalyzed by transition metals. These reactions often exhibit high chemo-, regio-, and stereoselectivity. nih.govfrontiersin.org
Examples of such transformations include:
Hydroalkynylation: Cobalt and nickel complexes can catalyze the addition of a terminal alkyne across an internal alkyne, forming 1,3-enynes. nih.gov The choice of ligand is crucial in controlling the regioselectivity of this reaction. nih.gov
Hydroarylation: Palladium and nickel catalysts can be used for the regioselective hydroarylation of internal alkynes, often employing a directing group to control the position of the addition. acs.org
Cyclodimerization: Nickel catalysts can promote the reductive [2+2] cycloaddition of alkynes to synthesize cyclobutenes. acs.org
Cycloaddition with other partners: Iron catalysts can facilitate the [2+2+2] cycloaddition of alkynes with alkynenitriles to form substituted pyridines. nih.gov
| Reaction | Catalyst | Product |
|---|---|---|
| Hydroalkynylation | Cobalt, Nickel | 1,3-Enynes |
| Hydroarylation | Palladium, Nickel | Substituted Alkenes |
| Reductive [2+2] Cycloaddition | Nickel | Cyclobutenes |
| [2+2+2] Cycloaddition | Iron | Substituted Pyridines |
Reactivity of the Primary Amine Functional Group
The primary amine group in this compound is a nucleophilic center due to the lone pair of electrons on the nitrogen atom. libretexts.org This allows it to react with a variety of electrophiles.
Nucleophilic Substitution Reactions
Primary amines are effective nucleophiles and readily participate in nucleophilic substitution reactions. libretexts.orgmsu.edu They can react with alkyl halides in an SN2 fashion to form secondary amines. msu.edumsu.edu This reaction can proceed further to yield tertiary amines and even quaternary ammonium (B1175870) salts upon successive alkylations. msu.eduyoutube.comlibretexts.org
The hydrochloride salt form of the amine protects it from acting as a nucleophile. To engage in nucleophilic substitution, the free amine must be generated, typically by treatment with a base. The primary amine can also react with acyl chlorides or acid anhydrides to form amides. libretexts.org
Amide and Imine Formation
The primary amine group of this compound is a key site for derivatization, readily forming amides and imines.
Amide Formation: Amides are typically synthesized from this compound through its reaction with acylating agents such as acid chlorides or acid anhydrides. libretexts.orgmasterorganicchemistry.com This nucleophilic acyl substitution proceeds under relatively mild conditions. masterorganicchemistry.com Alternatively, direct coupling with carboxylic acids can be achieved using dehydrating agents like N,N'-dicyclohexylcarbodiimide (DCC), which facilitate amide bond formation under gentle, neutral pH conditions. masterorganicchemistry.com While direct reaction between a carboxylic acid and an amine is possible, it often requires harsh conditions to drive off water. libretexts.orgmasterorganicchemistry.com
Imine Formation: The reaction of this compound with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is reversible and typically catalyzed by acid. libretexts.org Careful control of pH is crucial, as high acidity can protonate the amine, rendering it non-nucleophilic, while low acidity may not be sufficient to promote the dehydration step. libretexts.org It's also possible for intramolecular imine formation to occur if an aldehyde or ketone is present on the same molecule, leading to a cyclic imine. masterorganicchemistry.com
Buchwald-Hartwig Amination and Related Cross-Coupling Reactions
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, particularly for creating aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods, which often have limited scope and require harsh conditions. wikipedia.org
In the context of this compound, its primary amine functionality makes it a suitable coupling partner in Buchwald-Hartwig reactions. nih.gov The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the N-aryl amine product and regenerate the catalyst. libretexts.org The development of bulky, electron-rich phosphine (B1218219) ligands, such as those developed by the Buchwald group, has been instrumental in improving the efficiency and substrate scope of this reaction. youtube.com These ligands help to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.com
The versatility of this reaction allows for the coupling of a wide range of primary and secondary amines with various aryl and heteroaryl halides and sulfonates. nih.govacsgcipr.org This has made the Buchwald-Hartwig amination an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced materials. nih.gov
Reduction Chemistry of this compound
The presence of an alkyne triple bond in this compound opens up various avenues for reduction chemistry, allowing for the synthesis of corresponding alkenes and alkanes.
Selective Reduction of the Alkyne Triple Bond
The internal alkyne of this compound can be selectively reduced to either a cis- or trans-alkene, or fully reduced to an alkane, depending on the chosen reagent and reaction conditions.
To an Alkane: Complete hydrogenation of the alkyne to the corresponding alkane, pentan-1-amine, can be achieved using a platinum, palladium, or nickel catalyst with two equivalents of hydrogen gas. libretexts.org
To a trans-Alkene: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia (B1221849), will produce the trans-alkene, (E)-pent-3-en-1-amine. libretexts.org This reaction proceeds through a radical anion intermediate. libretexts.org
To a cis-Alkene: The synthesis of the cis-alkene, (Z)-pent-3-en-1-amine, can be accomplished through catalytic semihydrogenation using specific catalysts. An iridium(III) catalyst with ethanol (B145695) as the hydrogen source and an amine additive has shown high selectivity for Z-alkenes. organic-chemistry.org Another method involves using unsupported nanoporous gold (AuNPore) as a heterogeneous catalyst with formic acid as the hydrogen donor, which also yields Z-olefins with high chemo- and stereoselectivity. organic-chemistry.org
Below is a table summarizing the selective reduction of the alkyne in this compound:
| Desired Product | Reagents and Conditions |
| Pentan-1-amine | H₂, Pt, Pd, or Ni catalyst |
| (E)-Pent-3-en-1-amine | Na or Li in liquid NH₃ |
| (Z)-Pent-3-en-1-amine | Ir(III) catalyst, EtOH, amine additive OR AuNPore, formic acid |
Reductive Amination Pathways
Reductive amination is a powerful method for forming carbon-nitrogen bonds and synthesizing more substituted amines. masterorganicchemistry.comlibretexts.org This two-step process involves the initial formation of an imine from an amine and a carbonyl compound, followed by the reduction of the imine to an amine. libretexts.org
This compound can participate in reductive amination, where it reacts with an aldehyde or ketone to form an intermediate imine. This imine is then reduced in situ to a secondary amine. masterorganicchemistry.com A key advantage of this method is that it avoids the over-alkylation that can occur with direct alkylation of amines. masterorganicchemistry.com
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.com This methodology allows for the controlled installation of a wide variety of alkyl groups onto the nitrogen atom of Pent-3-yn-1-amine. masterorganicchemistry.com
Mechanistic Studies of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Elucidation of Reaction Pathways and Intermediates
The reaction pathways of the transformations discussed above have been the subject of extensive mechanistic studies.
Imine Formation: The mechanism of imine formation is well-established and proceeds through a series of equilibrium steps. masterorganicchemistry.com It begins with the protonation of the carbonyl oxygen, enhancing its electrophilicity. The primary amine then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A proton transfer from the nitrogen to the oxygen, followed by the elimination of water, yields the imine. masterorganicchemistry.com
Buchwald-Hartwig Amination: The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to involve three main steps: oxidative addition, ligand exchange, and reductive elimination. youtube.com The reaction begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. This is followed by the displacement of the halide by the amine. Finally, reductive elimination forms the C-N bond of the product and regenerates the Pd(0) catalyst. youtube.com
Dissolving Metal Reduction of Alkynes: The mechanism of the sodium in ammonia reduction of an alkyne to a trans-alkene involves single electron transfers. libretexts.org A sodium atom donates an electron to the alkyne, forming a radical anion. This intermediate is then protonated by the ammonia solvent to give a vinylic radical. A second electron transfer from another sodium atom forms a vinylic anion, which is subsequently protonated to yield the final trans-alkene product. libretexts.org The preference for the trans product arises from the greater stability of the trans-vinylic radical intermediate.
Investigation of Catalytic Cycles in Alkyne-Amine Chemistry
The dual functionality of this compound allows it to participate in a range of catalytic reactions that simultaneously engage both the amine and alkyne moieties. One of the most prominent examples is the A³ (Aldehyde-Alkyne-Amine) coupling reaction, a powerful multicomponent reaction for the synthesis of propargylamines.
The generalized catalytic cycle for the A³ coupling involving a primary amine like Pent-3-yn-1-amine is initiated by the reaction between the aldehyde and the amine to form an imine intermediate. researchgate.netnih.gov Concurrently, the terminal alkyne is activated by a metal catalyst, typically copper or gold, to form a metal acetylide. researchgate.netnih.gov This highly nucleophilic acetylide then attacks the electrophilic imine, leading to the formation of the corresponding propargylamine (B41283) product and regeneration of the catalyst. researchgate.net
While specific studies detailing the A³ coupling with this compound are not prevalent in the reviewed literature, the general mechanism provides a framework for its expected reactivity. The internal alkyne in Pent-3-yn-1-amine would first need to be isomerized to a terminal alkyne to readily participate in the A³ coupling. Alternatively, related coupling reactions that can utilize internal alkynes may be employed.
Another significant area of alkyne-amine chemistry is the copper-catalyzed coupling of imines with alkynes and acid chlorides to generate propargylamides. organic-chemistry.org The proposed mechanism for this transformation involves the formation of a copper acetylide and an N-acyliminium salt, which then couple to yield the product. organic-chemistry.org This methodology is tolerant of a wide array of functional groups and proceeds under mild conditions. organic-chemistry.org
The following table summarizes the key steps in a typical copper-catalyzed A³ coupling cycle involving a primary amine.
| Step | Description | Reactants | Intermediates | Catalyst |
| 1 | Imine Formation | Aldehyde, Primary Amine | Imine | - |
| 2 | Acetylide Formation | Terminal Alkyne, Metal Catalyst | Metal Acetylide | Copper(I) or Gold(I) |
| 3 | Nucleophilic Addition | Imine, Metal Acetylide | Propargylamine-Metal Complex | - |
| 4 | Product Release & Catalyst Regeneration | Propargylamine-Metal Complex | Propargylamine | Metal Catalyst |
It is important to note that the efficiency and selectivity of these catalytic cycles can be significantly influenced by the choice of catalyst, ligands, solvent, and reaction conditions.
Photoredox Catalysis in Alkynyl Amine Chemistry
Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of amines, including primary amines, under mild conditions. acs.orgnih.gov The general strategy involves the generation of highly reactive α-amino radicals, which can then participate in a variety of bond-forming reactions.
For primary amines, direct oxidation to the corresponding radical cation can be challenging due to competitive side reactions. nih.gov A common and effective approach involves the use of a hydrogen-atom transfer (HAT) co-catalyst in conjunction with a photocatalyst. nih.govbris.ac.uk
A proposed catalytic cycle for the α-C-H alkylation of unprotected primary amines using an organic photocatalyst and an azide ion as the HAT catalyst begins with the photoexcitation of the photocatalyst. nih.govbris.ac.uk The excited photocatalyst then engages in a single-electron transfer (SET) with the azide ion to form a reduced photocatalyst radical anion and an azidyl radical. nih.govbris.ac.uk This azidyl radical is a potent hydrogen atom abstractor and reacts with the primary amine at the α-position to generate an α-amino radical. nih.govbris.ac.uk This radical can then add to a suitable acceptor, such as an electron-deficient alkene. The resulting carbon-centered radical is then reduced by the photocatalyst radical anion, and subsequent protonation yields the final product, regenerating the ground-state photocatalyst. nih.govbris.ac.uk
Recent research has demonstrated the feasibility of photocatalytic α-C–H functionalization of unprotected primary aliphatic amines, providing a direct route to valuable α-tertiary amines and saturated azacycles. researchgate.netdigitellinc.com These reactions often exhibit high efficiency and can be scaled up using continuous flow technologies. digitellinc.com
The table below outlines a general mechanistic pathway for the photoredox-catalyzed α-alkylation of a primary amine.
| Step | Description | Key Species |
| 1 | Photoexcitation | Photocatalyst (PC) → PC |
| 2 | Single-Electron Transfer (SET) | PC + HAT catalyst → PC•⁻ + HAT catalyst• |
| 3 | Hydrogen-Atom Transfer (HAT) | Primary Amine + HAT catalyst• → α-Amino Radical + HAT catalyst-H |
| 4 | Radical Addition | α-Amino Radical + Alkene Acceptor → Carbon-Centered Radical |
| 5 | Reduction and Protonation | Carbon-Centered Radical + PC•⁻ + H⁺ → Alkylated Amine + PC |
While direct experimental data on the photoredox catalysis of this compound is limited in the available literature, the established mechanisms for primary amines suggest its potential to undergo similar transformations. The presence of the alkyne moiety could also lead to interesting and potentially novel intramolecular cyclization reactions under photoredox conditions, as has been observed for other alkynyl amines. researchgate.net Further research in this area would be valuable to explore the full synthetic utility of this compound.
Advanced Characterization and Structural Elucidation
Spectroscopic Analysis for Structural Confirmation
Spectroscopic analysis is a cornerstone in the field of chemical characterization, offering non-destructive methods to probe the molecular structure of a compound. For Pent-3-yn-1-amine hydrochloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR are fundamental for confirming the carbon skeleton and the placement of protons.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The presence of the ammonium (B1175870) group (-NH₃⁺) will influence the chemical shifts of adjacent protons due to its electron-withdrawing nature. The protons on the carbon adjacent to the ammonium group (C1) are expected to be deshielded and appear at a lower field. The methyl protons (C5) at the other end of the molecule would resonate at a higher field. The methylene (B1212753) protons at C2 would likely show splitting from the adjacent protons at C1. A key feature would be the signal from the methyl group coupled to the alkyne, which typically appears in the range of 1.8–2.1 ppm.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H on C1 (-CH₂-NH₃⁺) | ~3.0 - 3.5 | Triplet (t) |
| H on C2 (-CH₂-CH₂) | ~2.5 - 3.0 | Multiplet (m) |
| H on C5 (-C≡C-CH₃) | ~1.8 - 2.1 | Triplet (t) |
| H in -NH₃⁺ | Variable, broad | Singlet (s) |
Note: The predicted values are based on standard chemical shift ranges for similar functional groups and have not been experimentally verified for this specific compound.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The two sp-hybridized carbons of the alkyne group are expected to resonate in the midfield region of the spectrum. The carbon atom bonded to the ammonium group (C1) will be shifted downfield compared to a standard alkane carbon due to the deshielding effect of the nitrogen atom. The methyl carbon (C5) will appear at the highest field.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-CH₂-NH₃⁺) | ~35 - 45 |
| C2 (-CH₂-CH₂) | ~20 - 30 |
| C3 (-C≡C-) | ~75 - 85 |
| C4 (-C≡C-) | ~70 - 80 |
| C5 (-CH₃) | ~5 - 15 |
Note: The predicted values are based on standard chemical shift ranges for similar functional groups and have not been experimentally verified for this specific compound.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the protons on C1 and C2, confirming their adjacency. Long-range coupling might also be observed between the methyl protons on C5 and the methylene protons on C2 across the alkyne.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals as listed in the tables above. For example, the proton signal around 3.0-3.5 ppm would show a correlation to the carbon signal around 35-45 ppm, confirming both as C1.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features. A broad and strong absorption in the region of 3000-3400 cm⁻¹ would be indicative of the N-H stretching vibrations of the primary ammonium group (-NH₃⁺). The C-H stretching of the alkyl chain would appear just below 3000 cm⁻¹. A key, though potentially weak, absorption for the internal alkyne C≡C triple bond stretch is expected in the 2100-2260 cm⁻¹ region.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3000 - 3400 | Strong, Broad |
| C-H Stretch (Alkyl) | 2850 - 2960 | Medium to Strong |
| C≡C Stretch (Alkyne) | 2100 - 2260 | Weak to Medium |
| C-N Stretch | 1000 - 1250 | Medium |
Note: These are typical frequency ranges and the exact positions and intensities can vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable method, which would likely show a prominent peak for the protonated molecule (the cation of the salt), [M+H]⁺, where M is the free amine (C₅H₉N). This would correspond to a mass-to-charge ratio (m/z) of approximately 84.1.
Upon fragmentation, the molecule would be expected to break in predictable ways. A common fragmentation pathway for amines is alpha-cleavage, which is the breaking of the bond adjacent to the C-N bond. In this case, cleavage of the C1-C2 bond would be expected, leading to characteristic fragment ions. The presence of the alkyne may also lead to specific fragmentation pathways.
X-ray Crystallography for Solid-State Structure Determination
The study of this compound by single-crystal X-ray diffraction would be contingent upon the successful growth of a high-quality single crystal. The process involves diffracting X-rays off the regularly spaced atoms of the crystal, producing a unique diffraction pattern. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise location of each atom.
Detailed Research Findings
Currently, there is a notable absence of publicly available, detailed crystallographic data for this compound in established scientific literature and crystallographic databases. While the synthesis and basic characterization of this compound are documented, its specific solid-state structure determined by X-ray crystallography has not been published.
In the absence of experimental data, computational modeling can provide theoretical insights into the likely crystal structure. However, for definitive structural confirmation, experimental determination via X-ray crystallography remains the gold standard. Such a study would provide crucial information on the conformation of the pent-yn-amine chain, the nature of the hydrogen bonding between the ammonium group and the chloride ion, and any other non-covalent interactions that stabilize the crystal lattice.
Crystallographic Data Tables
Should the crystallographic data for this compound become available, it would be presented in standardized tables. Below are templates for how such data would be organized.
Table 1: Crystal Data and Structure Refinement for this compound. This table would summarize the fundamental parameters of the crystal and the X-ray diffraction experiment.
| Parameter | Value |
| Empirical formula | C₅H₁₀ClN |
| Formula weight | 119.61 g/mol |
| Temperature | Data not available |
| Wavelength | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |
| Volume | Data not available ų |
| Z | Data not available |
| Density (calculated) | Data not available g/cm³ |
| Absorption coefficient | Data not available mm⁻¹ |
| F(000) | Data not available |
| Crystal size | Data not available mm³ |
| Theta range for data collection | Data not available ° |
| Index ranges | Data not available |
| Reflections collected | Data not available |
| Independent reflections | Data not available |
| Completeness to theta | Data not available % |
| Absorption correction | Data not available |
| Max. and min. transmission | Data not available |
| Refinement method | Data not available |
| Data / restraints / parameters | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2sigma(I)] | R1 = Data not availablewR2 = Data not available |
| R indices (all data) | R1 = Data not availablewR2 = Data not available |
| Largest diff. peak and hole | Data not available e.Å⁻³ |
Table 2: Selected Bond Lengths [Å] and Angles [°] for this compound. This table would provide specific details about the molecular geometry of the compound.
| Bond | Length (Å) | Angle | Degree (°) |
| C(1)-C(2) | Data not available | C(1)-C(2)-C(3) | Data not available |
| C(2)-C(3) | Data not available | C(2)-C(3)-C(4) | Data not available |
| C(3)≡C(4) | Data not available | C(3)-C(4)-C(5) | Data not available |
| C(4)-C(5) | Data not available | N-C(1)-C(2) | Data not available |
| C(1)-N | Data not available |
The acquisition and publication of these data would be a valuable contribution to the chemical sciences, providing a foundational piece of information for this compound and enabling a more profound understanding of its structural characteristics.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Pent-3-yn-1-amine hydrochloride, such studies would offer valuable insights into its stability, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Molecular Conformation
A thorough search of scientific databases and computational chemistry literature did not yield any specific Density Functional Theory (DFT) studies focused on the molecular conformation of this compound. While DFT is a standard method for determining the most stable three-dimensional arrangement of atoms in a molecule, no published research appears to have applied this to the title compound. Such a study would typically involve geometry optimization to find the lowest energy conformers, providing data on bond lengths, bond angles, and dihedral angles that govern its shape.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Similarly, there is no specific literature available that reports the prediction of spectroscopic parameters, such as NMR chemical shifts, for this compound using computational methods. Theoretical predictions of NMR spectra are often performed alongside experimental work to aid in the assignment of signals and to confirm the structure of a synthesized compound. The absence of such computational data for this compound indicates a gap in the comprehensive characterization of this molecule.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for mapping out the intricate details of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.
Transition State Analysis
No computational studies detailing the transition state analysis for reactions involving this compound have been found. This type of analysis is crucial for understanding the kinetics of a reaction, as it involves locating the high-energy transition state structure that connects reactants to products. This information allows for the calculation of activation energies, which are key to predicting reaction rates.
Energy Landscape Mapping of Reaction Pathways
Consequently, without transition state analyses, no comprehensive energy landscape maps for reaction pathways of this compound are available in the literature. Mapping the energy landscape provides a complete picture of a reaction, including the energies of reactants, products, intermediates, and transition states, which is fundamental to understanding reaction feasibility and selectivity.
In Silico Design and Prediction of Reactivity
In silico methods are increasingly used to design new molecules and predict their chemical behavior, accelerating the discovery of new functional compounds.
A search for research on the in silico design of derivatives of this compound or the prediction of its reactivity through computational means did not return any specific studies. Such research would typically involve using the calculated electronic properties of the molecule to predict how it will interact with other reagents, guiding the synthesis of new compounds with desired properties.
Applications of this compound in Advanced Organic Synthesis and Material Science
This compound is a bifunctional chemical compound featuring a primary amine and an internal alkyne group. nih.govnih.gov This unique structure provides it with versatile reactivity, making it a valuable building block in various fields of chemical synthesis. The presence of both a nucleophilic amine and a reactive alkyne moiety allows for its participation in a wide array of chemical transformations, from the construction of complex molecular architectures to the functionalization of materials.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | pent-3-yn-1-amine;hydrochloride nih.gov |
| Molecular Formula | C₅H₁₀ClN nih.gov |
| Molecular Weight | 119.59 g/mol nih.gov |
| CAS Number | 124618-80-0 nih.gov |
Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The conventional synthesis of Pent-3-yn-1-amine hydrochloride involves a straightforward acid-base reaction between Pent-3-yn-1-amine and hydrochloric acid. While effective for laboratory scales, future research is geared towards developing more efficient and environmentally benign methodologies, particularly for larger-scale production.
Key areas of development include:
Catalytic Approaches: Exploring catalytic systems that can reduce the number of synthetic steps and minimize waste is a primary objective. This could involve the development of novel catalysts for the direct amination of alkyne-containing precursors.
Alternative Synthetic Pathways: Investigating alternative synthetic routes that avoid hazardous reagents or intermediates is another important direction. For instance, methods analogous to the reduction of azide (B81097) intermediates could be further optimized. The Gabriel synthesis, a classic method for preparing primary amines, could also be adapted for this specific compound. youtube.com
A comparative overview of potential synthetic strategies is provided in the table below.
| Method | Key Steps | Potential Advantages |
| Direct Salt Formation | Reaction of Pent-3-yn-1-amine with HCl | Simple, high yield |
| Azide Reduction | Nucleophilic substitution with an azide followed by reduction | Avoids direct handling of the amine |
| Catalytic Amination | Direct introduction of the amine group using a catalyst | Potentially fewer steps, higher atom economy |
| Green Synthetic Routes | One-pot, multi-component reactions researchgate.net | Reduced waste, energy efficiency researchgate.net |
Exploration of Novel Reactivity Patterns
The reactivity of this compound is primarily centered around its two functional groups: the nucleophilic amine and the reactive alkyne, which is known to participate in click chemistry. Future research will likely focus on uncovering and harnessing novel reactivity patterns beyond these established transformations.
Promising areas for exploration include:
Metal-Catalyzed Cross-Coupling Reactions: The alkyne moiety can be a substrate for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This could lead to the synthesis of highly complex and diverse molecular architectures.
Cycloaddition Reactions: Beyond the well-known Huisgen 1,3-dipolar cycloaddition, the alkyne can potentially participate in other types of cycloaddition reactions, opening up pathways to novel heterocyclic compounds. Research into titanium- and nickel-catalyzed carboamination reactions of alkynes points towards the synthesis of substituted pyrroles and indoles. rsc.org
C-H Activation: The development of methods for the selective activation of C-H bonds adjacent to the amine or alkyne could provide new strategies for the functionalization of the molecule. The use of Lewis acid and organocopper catalysis has shown potential in the C-H activation for the creation of α-alkynyl amines. nih.gov
Integration into Flow Chemistry and Automation
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. For the synthesis of this compound and its derivatives, the integration of flow chemistry and automation is a key future direction.
The benefits of this approach include:
Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and minimizing the risks associated with exothermic reactions or the handling of hazardous materials. patsnap.com
Increased Efficiency and Yield: The precise control offered by flow systems can lead to higher yields and purities, as well as reduced reaction times. patsnap.com
Automation and High-Throughput Screening: Automated flow systems can be used for rapid reaction optimization and the high-throughput synthesis of compound libraries for drug discovery and materials science applications.
Integration with Other Technologies: Flow chemistry can be combined with other advanced technologies, such as photochemistry, to enable novel and efficient synthetic transformations. youtube.com
The evolution of flow chemistry from simple microreactors to sophisticated, automated systems for multi-step synthesis highlights its potential for the industrial production of fine chemicals like this compound. patsnap.com
Advanced Spectroscopic and Computational Methodologies for Characterization
A thorough understanding of the structure, properties, and reactivity of this compound relies on sophisticated characterization techniques. While standard methods like NMR, IR, and mass spectrometry are routinely used, future research will benefit from the application of more advanced and specialized methodologies.
Future directions in characterization include:
Advanced NMR Techniques: Two-dimensional and solid-state NMR spectroscopy can provide more detailed information about the molecule's conformation and intermolecular interactions.
In-situ Spectroscopic Monitoring: The use of in-situ spectroscopic techniques, such as ReactIR and Raman spectroscopy, can provide real-time insights into reaction mechanisms and kinetics, facilitating process optimization.
Computational Modeling: Density functional theory (DFT) and other computational methods can be employed to predict spectroscopic properties, elucidate reaction pathways, and understand the electronic structure of the molecule and its transition states. This can guide experimental design and the interpretation of results.
Coupled Spectroscopic Techniques: The combination of different spectroscopic methods, such as the coupling of electron energy-loss spectroscopy (EELS) with multi-wavelength Raman spectroscopy, can offer a more comprehensive characterization of complex materials derived from this compound. arxiv.org
The following table summarizes the key characterization techniques and their potential applications.
| Technique | Information Provided |
| Advanced NMR | Detailed structural and conformational analysis |
| In-situ Spectroscopy | Real-time reaction monitoring and mechanistic insights |
| Computational Modeling | Prediction of properties and reaction pathways |
| Coupled Spectroscopy | Comprehensive characterization of complex derivatives arxiv.org |
Q & A
Q. What are the recommended synthetic routes for Pent-3-yn-1-amine hydrochloride, and how do reaction conditions influence yield?
this compound can be synthesized via alkylation of propargylamine intermediates or reduction of nitrile precursors. Key reagents include:
Q. Critical factors :
Q. Yield optimization :
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄/I₂ | THF | 25 | 65–70 |
| LiAlH₄ | Et₂O | 0 | 75–80 |
Q. How should researchers characterize the purity and structure of this compound?
Analytical methods :
- NMR spectroscopy : ¹H/¹³C NMR to confirm the alkyne proton (δ ~1.8–2.1 ppm) and amine hydrochloride resonance .
- Mass spectrometry (MS) : ESI-MS for molecular ion validation (expected [M+H]⁺ at m/z 106.1).
- X-ray crystallography : For definitive structural confirmation if single crystals are obtainable .
- HPLC : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) to assess purity (>98% recommended for biological assays) .
Q. Common impurities :
Q. What are the stability considerations for this compound under varying storage conditions?
Stability data :
| Condition | Degradation (%) | Timeframe |
|---|---|---|
| Room temperature (air) | 15–20 | 30 days |
| 4°C (inert atmosphere) | <5 | 6 months |
| -20°C (desiccated) | <2 | 1 year |
Q. Recommendations :
- Store in sealed, light-resistant containers under argon.
- Avoid exposure to moisture (hygroscopic) and strong acids/bases to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reactivity data for this compound across studies?
Common contradictions :
- Variable catalytic activity : Differences in Pd-catalyzed cross-coupling yields may arise from trace metal impurities. Use chelating agents (e.g., EDTA) during synthesis to mitigate .
- Divergent biological activity : Conflicting IC₅₀ values in receptor-binding assays may stem from solvent polarity (DMSO vs. aqueous buffers). Standardize solvent systems and control for pH (6.5–7.5) .
Q. Methodological validation :
- Replicate experiments with independently synthesized batches.
- Use statistical tools (e.g., ANOVA) to assess batch-to-batch variability .
Q. What experimental designs are optimal for studying the compound’s reactivity in novel applications, such as click chemistry?
Design considerations :
- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize CuSO₄/sodium ascorbate ratios (1:2 molar ratio recommended) .
- Kinetic studies : Employ pseudo-first-order conditions with excess azide. Monitor reaction progress via IR (disappearance of alkyne stretch at ~2100 cm⁻¹) .
Q. Example workflow :
Screen solvents (t-BuOH/H₂O vs. DMF) for solubility.
Vary temperature (25–60°C) to determine activation energy.
Characterize triazole products via LC-MS and ¹H NMR .
Q. How can computational methods complement experimental studies of this compound’s electronic properties?
Strategies :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict nucleophilic sites (e.g., amine lone pair orientation) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina. Validate with SPR or ITC binding assays .
Q. Data integration :
| Parameter | Experimental Value | Calculated Value |
|---|---|---|
| pKa (amine) | 8.2 ± 0.3 | 8.1 |
| HOMO-LUMO gap (eV) | 6.5 (UV-Vis) | 6.3 |
Q. What strategies mitigate risks when scaling up synthesis from milligram to gram quantities?
Key challenges :
Q. Safety protocols :
Q. How should researchers design assays to evaluate the compound’s potential as a kinase inhibitor?
Assay framework :
- Enzyme selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, ABL1).
- Controls : Include staurosporine (broad-spectrum inhibitor) and DMSO vehicle.
- Data analysis :
- Calculate IC₅₀ using non-linear regression (GraphPad Prism).
- Validate specificity via kinome-wide profiling (e.g., KINOMEscan) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?
Root causes :
Q. Revised solubility data :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45 ± 3 |
| MeOH | 28 ± 2 |
Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
